molecular formula C28H22N4O3 B11643094 8,9-Bis(4-methoxyphenyl)-2-(2-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-Bis(4-methoxyphenyl)-2-(2-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11643094
M. Wt: 462.5 g/mol
InChI Key: UIXSWLJNXOKECO-UHFFFAOYSA-N
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Description

8,9-Bis(4-methoxyphenyl)-2-(2-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: is a heterocyclic compound that combines elements from different chemical families. Let’s break down its name:

  • Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: : This part of the name indicates the fused ring system. It consists of a furo[3,2-e] ring fused with a triazolo[1,5-c]pyrimidine ring. The furo[3,2-e] ring contains a furan (five-membered oxygen-containing) ring fused with a pyrimidine (six-membered nitrogen-containing) ring.

  • 8,9-Bis(4-methoxyphenyl)-2-(2-methylphenyl): : These substituents describe the specific positions on the fused ring system. The compound has two phenyl groups (one with methoxy substituents) attached at positions 8 and 9, and a methyl group at position 2.

Preparation Methods

The synthesis of this compound involves several steps

  • Construction of the Furo[3,2-e] Ring: : This step typically involves cyclization reactions using appropriate precursors. For example, a reaction between a furan derivative and a pyrimidine derivative can form the fused ring system.

  • Substitution Reactions: : The introduction of phenyl and methoxy groups occurs through substitution reactions. For instance, 4-methoxyphenyl and 2-methylphenyl groups can be added using suitable reagents.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at various positions on the aromatic rings.

    Substitution Reactions: It can react with nucleophiles or electrophiles to replace functional groups.

    Major Products: The major products depend on the specific reaction conditions. For example, reduction could lead to the corresponding dihydro derivative.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).

    Materials Science: Its properties may find applications in organic electronics or sensors.

Mechanism of Action

    Target Identification: Researchers study its binding to specific proteins or nucleic acids.

    Pathways: It may affect cell signaling pathways, leading to biological effects.

Comparison with Similar Compounds

: Example reference. : Another reference.

Properties

Molecular Formula

C28H22N4O3

Molecular Weight

462.5 g/mol

IUPAC Name

11,12-bis(4-methoxyphenyl)-4-(2-methylphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C28H22N4O3/c1-17-6-4-5-7-22(17)26-30-27-24-23(18-8-12-20(33-2)13-9-18)25(19-10-14-21(34-3)15-11-19)35-28(24)29-16-32(27)31-26/h4-16H,1-3H3

InChI Key

UIXSWLJNXOKECO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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